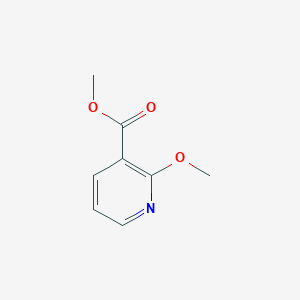

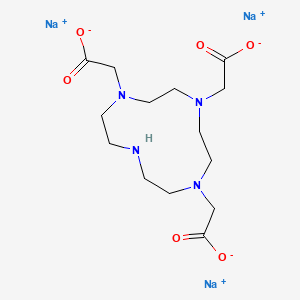

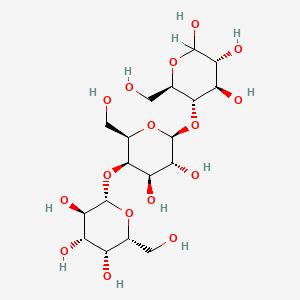

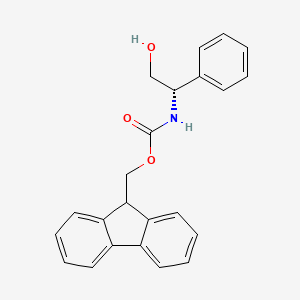

![molecular formula C8H7BrN2O2 B1337524 2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione CAS No. 96562-96-8](/img/structure/B1337524.png)

2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione

Vue d'ensemble

Description

The compound 2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione is a brominated heterocyclic compound that is related to pyrrole derivatives. While the specific compound is not directly discussed in the provided papers, they offer insights into the chemistry of related brominated pyrrole compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for the compound .

Synthesis Analysis

The synthesis of brominated pyrrole derivatives can be complex, involving multiple steps and specific reagents. For instance, the dimer of 3-bromo-6-dimethylamino-1-azafulvene has been shown to be an effective precursor for the synthesis of 4-mono- and 4,5-disubstituted pyrrole-2-carboxaldehydes . This indicates that brominated azepine derivatives could potentially be synthesized through similar lithiation strategies. Additionally, palladium-catalyzed carbonylative cyclization has been used to synthesize 1-(dimethylamino)-1H-pyrrole-2,5-diones from β-bromo-α,β-unsaturated carboxylic acids . Such methods could be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated pyrrole derivatives is characterized by the presence of a bromine atom, which can significantly influence the reactivity and electronic properties of the molecule. The presence of the bromine atom can also affect the molecule's ability to undergo further functionalization through various organic reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Chemical Reactions Analysis

Brominated pyrrole derivatives are versatile intermediates in organic synthesis. The bromine atom in these compounds can act as a good leaving group, allowing for various substitution reactions. For example, the lithiation of the dimer of 3-bromo-6-dimethylamino-1-azafulvene suggests that similar brominated azepine compounds could undergo lithiation followed by electrophilic quenching to introduce various substituents . The palladium-catalyzed reactions mentioned in the second paper also imply that brominated azepines could participate in carbonylative cyclization reactions to form more complex structures .

Physical and Chemical Properties Analysis

The physical properties of brominated pyrrole derivatives, such as solubility, can be influenced by the presence of the bromine atom and the overall molecular structure. The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents has been studied, showing that solubility increases with temperature and varies significantly across different solvents . This suggests that the solubility of this compound would also be dependent on the solvent and temperature, which is important for its practical applications in synthesis and formulation.

Applications De Recherche Scientifique

Recherche anticancéreuse

La 2-Bromoaldisine a montré un potentiel dans la recherche anticancéreuse en raison de sa similarité structurale avec les dérivés de la pyrrolopyrazine, qui ont été synthétisés et testés pour leurs effets cytotoxiques contre diverses lignées cellulaires cancéreuses humaines . La présence d'atomes de brome dans ces composés est considérée comme jouant un rôle crucial dans leur activité biologique, y compris l'inhibition de la croissance des cellules cancéreuses.

Activité antimicrobienne

La structure du bromopyrrole de la 2-Bromoaldisine est caractéristique des composés qui présentent des propriétés antimicrobiennes. Des recherches indiquent que les alcaloïdes du bromopyrrole, y compris la 2-Bromoaldisine, ont été testés pour leur efficacité contre une gamme de pathogènes microbiens . Cela comprend des applications potentielles dans le traitement des infections bactériennes, fongiques et virales.

Inhibition enzymatique

La 2-Bromoaldisine a été identifiée comme un puissant inhibiteur de certaines enzymes impliquées dans la voie de biosynthèse des acides gras de Plasmodium falciparum, le parasite responsable du paludisme . Cela suggère son utilisation potentielle dans le développement de médicaments antipaludiques qui ciblent le métabolisme du parasite.

Neuropharmacologie

En raison de ses caractéristiques structurelles, la 2-Bromoaldisine peut avoir des applications en neuropharmacologie. Les alcaloïdes du bromopyrrole ont été rapportés pour présenter des activités telles que le blocage des α-adréno-récepteurs et des effets anti-sérotoninergiques, qui pourraient être utiles dans le développement de traitements pour les troubles neurologiques .

Applications anti-inflammatoires et analgésiques

Des composés présentant des structures de bromopyrrole, similaires à la 2-Bromoaldisine, ont été explorés pour leurs propriétés anti-inflammatoires et analgésiques. Ces composés pourraient potentiellement ralentir la détérioration des articulations et la dégradation du cartilage associées à des affections comme l'arthrose .

Découverte et développement de médicaments

La structure unique de la 2-Bromoaldisine en fait un échafaudage attrayant pour la recherche de découverte de médicaments. Son composé hétérocyclique contenant de l'azote qui comprend un cycle pyrrole et un cycle pyrazine a été associé à un large éventail d'activités biologiques, ce qui en fait un composé précieux pour la synthèse de nouvelles pistes pour traiter diverses maladies .

Mécanisme D'action

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Based on the biological activities associated with similar pyrrolopyrazine derivatives, it can be inferred that multiple pathways may be affected, leading to downstream effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

Given the range of biological activities associated with similar pyrrolopyrazine derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Orientations Futures

Pyrrolopyrazine derivatives, which include a similar pyrrole and pyrazine ring structure, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Therefore, the synthetic methods and biological activities of these derivatives could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propriétés

IUPAC Name |

2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepine-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2/c9-6-3-4-5(12)1-2-10-8(13)7(4)11-6/h3,11H,1-2H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYSELGLAAADNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(C1=O)C=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453935 | |

| Record name | 2-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96562-96-8 | |

| Record name | 2-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2-Bromoaldisin?

A1: 2-Bromoaldisin possesses a molecular formula of C8H7BrN2O2 and a molecular weight of 243.07 g/mol [, ]. While specific spectroscopic data isn't extensively detailed within the provided research, it mentions characterization through NMR spectroscopy and single-crystal X-ray diffraction, which revealed a structure containing a five-membered pyrrole ring and a seven-membered azepin ring [, ].

Q2: What is known about the biological activity of 2-Bromoaldisin?

A2: Research suggests that 2-Bromoaldisin might play a role in the chemical defense mechanisms of certain marine sponges. Specifically, in Axinella damicornis, 2-Bromoaldisin, alongside 4,5-Dibromopyrrol-2-Carbonsaure, displayed deterrent effects against predatory fish in feeding experiments []. This suggests potential ecological significance and warrants further investigation into its specific biological activities.

Q3: How does the bromine substitution in 2-Bromoaldisin affect its structure compared to other pyrrole derivatives?

A3: Research on bromopyrroles, including 2-Bromoaldisin, reveals that the bromine substituent significantly impacts the bond lengths within the pyrrole ring []. Notably, the C-C bond opposite the N-H group tends to be longer, while the N-C bonds adjacent to the bromine are shorter. This structural influence highlights the sensitivity of the pyrrole ring's electronic properties to substituent effects, which could have implications for its biological activity and interactions.

Q4: What are the implications of discovering new bromopyrrole alkaloids like 2-Bromoaldisin from marine sponges?

A4: The discovery of novel bromopyrrole alkaloids like 2-Bromoaldisin from marine sponges holds significant promise for several reasons:

- Potential for new drug leads: These compounds often exhibit diverse biological activities, making them attractive candidates for drug discovery efforts, particularly against challenging targets like Mycobacterium tuberculosis [].

- Understanding marine chemical ecology: Their presence in marine organisms provides insights into ecological interactions and defense mechanisms, highlighting the importance of marine biodiversity for natural product research [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.